N-methylisoquinolin-4-amine N-methylisoquinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 1315303-80-0
VCID: VC5657588
InChI: InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3
SMILES: CNC1=CN=CC2=CC=CC=C21
Molecular Formula: C10H10N2
Molecular Weight: 158.204

N-methylisoquinolin-4-amine

CAS No.: 1315303-80-0

Cat. No.: VC5657588

Molecular Formula: C10H10N2

Molecular Weight: 158.204

* For research use only. Not for human or veterinary use.

N-methylisoquinolin-4-amine - 1315303-80-0

Specification

CAS No. 1315303-80-0
Molecular Formula C10H10N2
Molecular Weight 158.204
IUPAC Name N-methylisoquinolin-4-amine
Standard InChI InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3
Standard InChI Key RCLYYEBHUVICFQ-UHFFFAOYSA-N
SMILES CNC1=CN=CC2=CC=CC=C21

Introduction

Chemical Identity and Nomenclature

N-Methylisoquinolin-4-amine is systematically named according to IUPAC guidelines as N-methylisoquinolin-4-amine, reflecting the substitution of a methyl group on the amine moiety at the 4-position of the isoquinoline backbone . The compound is registered under multiple synonyms and identifiers, including the CAS number 1315303-80-0 and PubChem CID 20493414 .

Molecular Formula and Weight

The molecular formula C₁₀H₁₀N₂ corresponds to a monoisotopic mass of 158.0844 g/mol, with the following elemental composition:

  • Carbon: 75.92%

  • Hydrogen: 6.37%

  • Nitrogen: 17.71%

This composition aligns with the isoquinoline scaffold, where the nitrogen atoms are positioned at the 1- and 4-positions of the fused ring system .

Synonyms and Registry Identifiers

The compound is cataloged under several aliases across chemical databases:

Identifier TypeValue
IUPAC NameN-methylisoquinolin-4-amine
CAS Registry Number1315303-80-0
PubChem CID20493414
SCHEMBL IDSCHEMBL8352436
F88945F88945

These identifiers facilitate cross-referencing in chemical literature and databases .

Structural Characteristics

The structural elucidation of N-methylisoquinolin-4-amine reveals a planar isoquinoline system with a methylamine group at the 4-position. The molecule’s aromaticity and electron-rich nitrogen atoms influence its reactivity and intermolecular interactions.

2D and 3D Representations

The 2D structure, represented by the SMILES string CNC1=CN=CC2=CC=CC=C21, highlights the connectivity of the methylamine group to the isoquinoline core . The 3D conformation, accessible via PubChem’s interactive model, demonstrates a slight puckering of the heterocyclic ring due to steric effects from the methyl substituent .

Spectroscopic Identifiers

  • InChI: InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3

  • InChIKey: RCLYYEBHUVICFQ-UHFFFAOYSA-N

These identifiers encode the compound’s stereochemical and structural details, enabling precise database queries .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient, scalable routes to N-methylisoquinolin-4-amine remains a priority.

  • Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, and enzyme-inhibitory activities are essential.

  • Computational Studies: Molecular docking and QSAR modeling could predict binding affinities for drug targets.

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